N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS
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Overview
Description
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is a compound that combines the functionalities of methyltetrazine, polyethylene glycol (PEG), biotin, and N-hydroxysuccinimide (NHS). This compound is widely used in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes . The methyltetrazine moiety is particularly useful for its rapid and selective reaction with trans-cyclooctene (TCO) derivatives, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS typically involves the following steps:
Methyltetrazine Synthesis: Methyltetrazine is synthesized by reacting hydrazine with nitriles under acidic conditions.
PEGylation: Polyethylene glycol (PEG) chains are attached to the methyltetrazine through a series of coupling reactions.
Biotinylation: Biotin is conjugated to the PEGylated methyltetrazine using standard amide bond formation techniques.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the biotinylated compound with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine moiety reacts with strained alkenes like trans-cyclooctene through inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Trans-cyclooctene, primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Conditions: Reactions are typically carried out in aqueous buffers at pH 7-9 for optimal efficiency.
Major Products
Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Scientific Research Applications
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in live-cell imaging and protein labeling due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of bioconjugates and functionalized materials.
Mechanism of Action
The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS involves its ability to form covalent bonds with specific molecular targets:
Comparison with Similar Compounds
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of methyltetrazine, PEG, biotin, and NHS functionalities. Similar compounds include:
Methyltetrazine-PEG4-Maleimide: Used for thiol-reactive conjugation.
Tetrazine-PEG5-NHS Ester: Similar to this compound but with a longer PEG spacer.
Methyltetrazine-NHS Ester: Lacks the biotin moiety, used for simpler conjugation reactions.
These compounds share similar reactivity but differ in their specific applications and functionalities.
Properties
Molecular Formula |
C46H69N9O15S |
---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N9O15S/c1-34-50-52-45(53-51-34)36-8-6-35(7-9-36)32-39(56)47-13-17-63-21-25-67-29-31-69-27-23-65-19-15-54(40(57)5-3-2-4-38-44-37(33-71-38)48-46(61)49-44)14-18-64-22-26-68-30-28-66-24-20-62-16-12-43(60)70-55-41(58)10-11-42(55)59/h6-9,37-38,44H,2-5,10-33H2,1H3,(H,47,56)(H2,48,49,61)/t37-,38-,44-/m1/s1 |
InChI Key |
MJODMZCMGVHYJD-HNORLJNWSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
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